(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)15-6-8-16(9-7-15)19-18(20(24)17-10-5-14(3)28-17)21(25)22(26)23(19)11-12-27-4/h5-10,13,19,25H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTHUQMGCJTGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)C)CCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and DNA interaction properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.47 g/mol. Its structure features a pyrrolidine ring substituted with various functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.47 g/mol |
| IUPAC Name | This compound |
| Purity | Typically >95% |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus (ATCC 25923)
- Enterococcus faecalis (ATCC 29212)
- Pseudomonas aeruginosa (ATCC 27853)
The minimum inhibitory concentrations (MICs) were determined for these bacteria, showing promising results that suggest the compound could be developed as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicated that the compound exhibited strong free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT). As concentration increased, so did the antioxidant activity, showcasing its potential as a natural antioxidant agent .
DNA Interaction Studies
Investigations into the compound's interaction with DNA revealed its ability to cleave DNA in both hydrolytic and oxidative manners. The binding affinity to calf thymus DNA (CT-DNA) was assessed using UV-Vis spectroscopy, indicating that the compound interacts with DNA through electrostatic binding. This property is particularly relevant for drug design, as it suggests potential mechanisms for therapeutic action against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that at concentrations of 200 µM and above, the compound effectively inhibited bacterial growth and led to complete denaturation of plasmid DNA, indicating its dual role as an antimicrobial and a potential chemotherapeutic agent .
- Antioxidant Capacity Assessment : The DPPH assay demonstrated that at higher concentrations (up to 400 µM), the compound significantly reduced DPPH radicals, affirming its potential application in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrrolidine-2,3-dione derivatives:
Key Differences and Implications
Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit higher metabolic stability and receptor binding affinity .
Solubility and Pharmacokinetics: The 2-methoxyethyl chain in the target compound enhances aqueous solubility compared to analogs with bulkier alkyl chains (e.g., 3-methoxypropyl in ) . Dimethylaminoethyl groups () introduce basicity, favoring salt formation for improved bioavailability .
Biological Activity :
- 5-Methylfuran-2-yl (target compound) may engage in hydrogen bonding with enzymatic targets, similar to thiophene-2-yl in ’s anti-inflammatory derivatives .
- Nitrophenyl groups () are electron-deficient, enabling interactions with nucleophilic residues in enzymes like nitroreductases .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Methodological Answer:
The synthesis of pyrrolidine-2,3-dione derivatives typically involves multi-step reactions. A common approach includes:
- Step 1: Condensation of substituted aryl aldehydes with pyrrolidine-2,3-dione precursors under basic or acidic conditions to form the methylidene group .
- Step 2: Functionalization of the 1-position via alkylation with 2-methoxyethyl halides, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Step 3: Introduction of the 5-methylfuran-2-yl moiety via nucleophilic addition or cross-coupling reactions, optimized using Pd catalysts .
Key Techniques: Monitor reaction progress via TLC and confirm intermediates/final product using H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the molecular structure confirmed experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization: Grow crystals via slow evaporation in polar solvents (e.g., DMSO/EtOH mixtures) .
- Data Collection: Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement: Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 and validation using CCDC databases .
Note: For non-crystalline samples, use DFT-optimized geometries validated against spectroscopic data .
Advanced: How can computational methods elucidate electronic properties and noncovalent interactions?
Methodological Answer:
- Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP), electron localization function (ELF), and localized orbital locator (LOL) maps. This reveals charge distribution and reactive sites .
- Noncovalent Interactions: Apply the NCI (Non-Covalent Interaction) index via promolecular density analysis to visualize van der Waals interactions, hydrogen bonds, and steric clashes in 3D .
- DFT Studies: Optimize geometry at the B3LYP/6-311++G(d,p) level and compute frontier molecular orbitals (FMOs) to predict reactivity .
Advanced: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Data Validation: Cross-check SHELXL refinement with PLATON’s ADDSYM to detect missed symmetry or twinning .
- Disorder Modeling: Split disordered atoms (e.g., methoxyethyl chains) into multiple positions with occupancy refinement .
- Cross-Validation: Compare bond lengths/angles with analogous structures in the Cambridge Structural Database (CSD) .
Example: If R-factor diverges, re-exclude outliers (I/σ(I) < 2) or apply TWIN/BASF commands for twinned crystals .
Basic: What spectroscopic techniques are critical for characterization?
Methodological Answer:
- NMR Spectroscopy: Use H NMR to confirm substituent integration (e.g., 4-isopropylphenyl protons at δ 1.2–1.4 ppm) and C NMR to identify carbonyl groups (C=O at ~170 ppm) .
- IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at 1750–1700 cm⁻¹, furan C-O-C at 1250 cm⁻¹) .
- Mass Spectrometry: HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ ion) with < 5 ppm error .
Advanced: How to optimize reaction yield and purity in complex syntheses?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling steps, monitoring via GC-MS .
- Kinetic Studies: Use in-situ FTIR or ReactIR to track reaction progress and identify rate-limiting steps .
Note: Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Advanced: How to assess stability under experimental conditions (pH, temperature)?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- pH Stability: Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC at λ = 254 nm .
- Light Sensitivity: Conduct accelerated aging studies under UV-vis light (300–800 nm) to evaluate photodegradation .
Basic: What structural features influence reactivity in pyrrolidine-2,3-dione derivatives?
Methodological Answer:
- Electrophilic Sites: The 4-position methylidene group acts as a Michael acceptor, enabling nucleophilic additions .
- Steric Effects: Bulky substituents (e.g., 4-isopropylphenyl) hinder planarization, reducing π-π stacking but enhancing solubility .
- Hydrogen Bonding: The hydroxy group at C4 can form intramolecular H-bonds with the furan oxygen, stabilizing specific conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
